Cas no 1353979-12-0 (4-iodo-N,N-dimethylcyclohexan-1-amine)

4-Iodo-N,N-dimethylcyclohexan-1-amine is a cyclohexylamine derivative featuring an iodine substituent at the 4-position and dimethylamino functionality at the 1-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or as a building block for further functionalization. The iodine moiety offers versatility for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse structural motifs. The dimethylamino group enhances solubility and can act as a directing group in metal-catalyzed transformations. Its stable cyclohexane backbone contributes to steric control in synthetic applications, making it useful for stereoselective synthesis.
4-iodo-N,N-dimethylcyclohexan-1-amine structure
1353979-12-0 structure
商品名:4-iodo-N,N-dimethylcyclohexan-1-amine
CAS番号:1353979-12-0
MF:C8H16IN
メガワット:253.123814582825
MDL:MFCD21097926
CID:2091443
PubChem ID:66569184

4-iodo-N,N-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-Iodo-N,N-dimethylcyclohexanamine
    • 4-iodo-N,N-dimethylcyclohexan-1-amine
    • 1353979-12-0
    • (4-Iodo-cyclohexyl)-dimethyl-amine
    • (4-Iodo-cyclohexyl)dimethylamine
    • CS-0445167
    • SCHEMBL17804379
    • DB-223105
    • AKOS024463523
    • SCHEMBL26404678
    • SCHEMBL20080181
    • SCHEMBL26402684
    • MDL: MFCD21097926
    • インチ: InChI=1S/C8H16IN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3
    • InChIKey: FUQBVZYCLBERIV-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C1CCC(CC1)I

計算された属性

  • せいみつぶんしりょう: 253.03275g/mol
  • どういたいしつりょう: 253.03275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 95.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

4-iodo-N,N-dimethylcyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM201812-1g
4-Iodo-N,N-dimethylcyclohexanamine
1353979-12-0 95%
1g
$549 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-100mg
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
100mg
¥1257.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-250mg
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
250mg
¥2015.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-5g
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
5g
¥15086.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-5.0g
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
5.0g
¥15086.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-500MG
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
500MG
¥ 3,418.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-100MG
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
100MG
¥ 1,280.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-250MG
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
250MG
¥ 2,052.00 2023-03-31
Chemenu
CM201812-1g
4-Iodo-N,N-dimethylcyclohexanamine
1353979-12-0 95%
1g
$549 2021-06-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTBD004-10G
4-iodo-N,N-dimethylcyclohexan-1-amine
1353979-12-0 95%
10g
¥ 25,608.00 2023-03-31

4-iodo-N,N-dimethylcyclohexan-1-amine 関連文献

4-iodo-N,N-dimethylcyclohexan-1-amineに関する追加情報

4-iodo-N,N-dimethylcyclohexan-1-amine (CAS No. 1353979-12-0): A Key Intermediate in Modern Pharmaceutical Synthesis

4-iodo-N,N-dimethylcyclohexan-1-amine, identified by its CAS number 1353979-12-0, is a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its cyclohexane backbone substituted with an iodine atom and N,N-dimethylamino group, has garnered considerable attention due to its utility as a versatile intermediate in the synthesis of various bioactive molecules. The presence of the iodine moiety makes it particularly valuable for further functionalization via cross-coupling reactions, which are pivotal in constructing complex molecular architectures.

The structural features of 4-iodo-N,N-dimethylcyclohexan-1-amine contribute to its reactivity and make it a cornerstone in the development of novel therapeutic agents. The cyclohexane ring provides a stable scaffold, while the N,N-dimethylamino group introduces basicity and potential hydrogen bonding capabilities. These attributes are exploited in various synthetic pathways, enabling the construction of pharmacophores that target specific biological pathways. Recent advancements in medicinal chemistry have highlighted the compound's role in developing small-molecule inhibitors and modulators.

In contemporary pharmaceutical research, 4-iodo-N,N-dimethylcyclohexan-1-amine has been employed in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of aryl or vinyl groups. These modifications can fine-tune the binding affinity and selectivity of the resulting compounds against their intended targets. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which play a crucial role in cell signaling and proliferation.

The compound's application extends beyond kinase inhibitors. Researchers have leveraged 4-iodo-N,N-dimethylcyclohexan-1-amine to develop ligands for G-protein coupled receptors (GPCRs), a large family of membrane receptors involved in numerous physiological processes. The ability to modify the cyclohexane ring and the amine group allows for the creation of highly specific ligands that can modulate receptor activity. This has implications in treating conditions such as depression, hypertension, and neurological disorders. The flexibility of the cyclohexane ring provides a scaffold that can be tailored to fit into the binding pockets of these receptors with high precision.

Moreover, 4-iodo-N,N-dimethylcyclohexan-1-amine has found utility in the synthesis of antiviral agents. The structural motif present in this compound has been incorporated into molecules designed to inhibit viral enzymes such as proteases and polymerases. The iodine atom facilitates further derivatization, enabling the creation of analogs with enhanced antiviral properties. Recent research has shown promising results in using derivatives of 4-iodo-N,N-dimethylcyclohexan-1-amine to develop treatments against RNA viruses, including those responsible for emerging infectious diseases.

The synthetic methodologies involving 4-iodo-N,N-dimethylcyclohexan-1-amine have also seen significant innovation. Advances in transition metal catalysis have enabled more efficient and selective transformations, reducing side reactions and improving yields. For example, copper-catalyzed iodination reactions have been optimized for introducing iodine atoms at specific positions on the cyclohexane ring, enhancing the functional diversity of this intermediate. Such improvements are crucial for streamlining drug discovery processes and reducing costs associated with producing high-purity compounds.

The role of computational chemistry in designing derivatives of 4-iodo-N,N-dimethylcyclohexan-1-amine cannot be overstated. Molecular modeling techniques have allowed researchers to predict the binding modes of their synthesized compounds with biological targets with remarkable accuracy. This has accelerated the discovery pipeline by identifying promising candidates early in the development process. Additionally, virtual screening methods have been employed to prioritize compounds based on their predicted efficacy and safety profiles, further leveraging the potential of 4-iodo-N,N-dimethylcyclohexan-1-amine as a building block.

In conclusion, 4-iodo-N,N-dimethylcyclohexan-1-amine (CAS No. 1353979-12-0) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features make it an invaluable intermediate for developing small-molecule inhibitors targeting various diseases. The ongoing research into its derivatives continues to expand its utility, underscoring its importance in modern drug discovery. As synthetic methodologies and computational tools advance, the potential applications of this compound will only continue to grow, solidifying its place as a cornerstone in medicinal chemistry.

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